1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride
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Overview
Description
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is a complex organic compound with a unique structure that combines elements of indene and furan
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the indene and furan rings, followed by functionalization to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar core structure but lacks the amine group, resulting in different chemical properties and reactivity.
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound with slight structural variations that can affect its applications and behavior in chemical reactions.
Uniqueness: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is unique due to the presence of the amine group and the hydrochloride salt, which enhance its solubility and stability. These features make it particularly valuable in applications requiring specific interactions with biological targets or in industrial processes where stability is crucial.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10;/h2,4,9H,1,3,5-6,12H2;1H |
InChI Key |
CBVJGIJHANGEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C3=C(C=C2)OCC3.Cl |
Origin of Product |
United States |
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